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molecular formula C18H16BrNO B8295256 1-(4-Methyl-phenacyl)-quinolinium bromide

1-(4-Methyl-phenacyl)-quinolinium bromide

Cat. No. B8295256
M. Wt: 342.2 g/mol
InChI Key: WDAAYNDVOVLMBT-UHFFFAOYSA-M
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Patent
US07816352B2

Procedure details

A solution of quinoline (931 μl, 7.72 mmol) and 2-bromo-4′-methyl-acetophenone (1.828 g, 7.71 mmol) in dichloroethane (6 mL) was refluxed for 1 hour. The resulting brown paste was triturated with ether and filtered. After recristallization from methanol the product was isolated in 46% yield: mp 230-233° C.; 1H NMR 500 MHz (DMSO-d6) δ 2.45 (s, 3H), 7.02 (s, 2H), 7.49 (d, 2H, J=7.9 Hz), 8.05 (d, 3H, J=7.9 Hz), 8.21 (m, 1H), 8.32 (dd, 1H, J=6.1, 7.9 Hz), 8.41 (d, 1H, J=9.2 Hz), 8.55 (d, 1H, J=8.2 Hz), 9.45 (d, 1H, J=8.2 Hz), 9.56 (d, 1H, J=5.5 Hz); Elem. anal. found: C, 63.00; H, 4.77; N, 4.09% (calcd for C18H16BrNO: C, 63.17; H, 4.71; N, 4.09%).
Quantity
931 μL
Type
reactant
Reaction Step One
Quantity
1.828 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[Br:11][CH2:12][C:13]([C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=1)=[O:14]>ClC(Cl)C>[Br-:11].[O:14]=[C:13]([C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=1)[CH2:12][N+:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
931 μL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
1.828 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)C
Name
Quantity
6 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting brown paste was triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After recristallization from methanol the product was isolated in 46% yield

Outcomes

Product
Name
Type
Smiles
[Br-].O=C(C[N+]1=CC=CC2=CC=CC=C12)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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